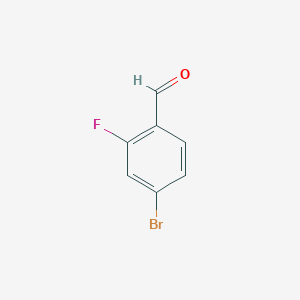

4-Bromo-2-fluorobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCARQPLANFGQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70973434 | |

| Record name | 4-Bromo-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57848-46-1, 93777-26-5 | |

| Record name | 4-Bromo-2-fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57848-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-fluorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057848461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-2-fluorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093777265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-bromo-2-fluorobenzaldehyde (CAS No. 57848-46-1), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document details the compound's physical characteristics, spectral data, and chemical reactivity. Detailed experimental protocols for its synthesis and representative reactions are provided, along with visualizations of key experimental workflows. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction

This compound is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a bromine atom and a fluorine atom on the benzene (B151609) ring, offers unique reactivity and makes it a valuable precursor for a wide range of complex molecules. The presence of the aldehyde functional group allows for a variety of transformations, including oxidation, reduction, and carbon-carbon bond formation, while the bromo- and fluoro-substituents provide sites for cross-coupling reactions and modulate the reactivity of the aromatic ring.[1] This compound is particularly important in the pharmaceutical industry for the synthesis of antiviral, anticancer, and anti-inflammatory agents, as well as in the agrochemical sector for the production of herbicides, insecticides, and fungicides.[1]

Physicochemical Properties

This compound is a light yellow to beige crystalline solid at room temperature and is insoluble in water.[1] It is sensitive to air and should be stored in a dark, dry environment.[1]

| Property | Value | Reference |

| CAS Number | 57848-46-1 | [1] |

| Molecular Formula | C₇H₄BrFO | [1] |

| Molecular Weight | 203.01 g/mol | [1] |

| Appearance | Light yellow to beige crystal/solid | [1] |

| Melting Point | 58-62 °C | [1] |

| Boiling Point | 42 °C at 19 mmHg | [1] |

| Density | ~1.67 g/cm³ (estimated) | [1] |

| Solubility | Insoluble in water | [1] |

Spectral Data

The structural identity of this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃, 400 MHz) | |

| Chemical Shift (δ) ppm | Assignment |

| 9.97 (s, 1H) | Aldehyde proton (-CHO) |

| 7.98 – 7.85 (m, 2H) | Aromatic protons |

| 7.26 – 7.16 (m, 2H) | Aromatic protons |

| ¹³C NMR (CDCl₃, 101 MHz) | |

| Chemical Shift (δ) ppm | Assignment |

| 190.5 | Aldehyde carbon (C=O) |

| 166.5 (d, J = 256.7 Hz) | Aromatic carbon (C-F) |

| 132.8 (d, J = 9.5 Hz) | Aromatic carbon |

| 132.2 (d, J = 9.7 Hz) | Aromatic carbon |

| 116.4 (d, J = 22.3 Hz) | Aromatic carbon |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the aldehyde and substituted aromatic functional groups.

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~1700 | C=O stretch (aldehyde) |

| ~2820, ~2730 | C-H stretch (aldehyde) |

| ~1600-1450 | C=C stretch (aromatic) |

| ~1250-1000 | C-F stretch |

| ~820 | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound exhibits a characteristic isotopic pattern for a bromine-containing compound.

| m/z | Assignment |

| 201/203 | [M]⁺ (Molecular ion peak, due to ⁷⁹Br/⁸¹Br isotopes) |

| 202 | [M+1]⁺ |

| 183/185 | [M-H]⁺ |

Chemical Reactivity and Experimental Protocols

The reactivity of this compound is primarily centered around the aldehyde group and the carbon-bromine bond.

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of 4-bromo-2-fluorobenzyl alcohol.

Experimental Protocol: Oxidation of 4-bromo-2-fluorobenzyl alcohol

-

To a solution of 4-bromo-2-fluorobenzyl alcohol (7.9 g, 38.5 mmol) in dichloromethane (160 mL), add sodium acetate (940 mg, 11.5 mmol) followed by pyridinium chlorochromate (10.8 g, 50.0 mmol).

-

Stir the reaction mixture at room temperature and protect it from light for 2 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with ethyl acetate (1.0 L) and filter it through a pad of diatomaceous earth.

-

The filtrate is then concentrated under reduced pressure.

-

The residue is purified by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent to yield the final product.

Representative Reactions

The carbon-bromine bond in this compound is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Note: This is a general protocol and may require optimization for specific substrates.

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

-

Add a degassed solvent system, for example, a mixture of 1,4-dioxane (B91453) and water.

-

Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (3 mol%).

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[2]

The aldehyde group of this compound can be converted to an alkene via the Wittig reaction.

Representative Experimental Protocol: Solvent-Free Wittig Reaction

Note: This protocol is adapted from a procedure for 4-bromobenzaldehyde (B125591) and may require optimization.

-

In a mortar, combine this compound, a phosphonium (B103445) salt (e.g., benzyltriphenylphosphonium (B107652) chloride), and a mild base like potassium phosphate.

-

Grind the mixture with a pestle at room temperature. The reaction is typically complete within a few hours.

-

The progress of the reaction can be monitored by TLC.

-

The product can be isolated by recrystallization. The stereochemistry of the resulting alkene (E or Z) can be determined using ¹H NMR spectroscopy by analyzing the coupling constants of the vinylic protons.[3]

Safety and Handling

This compound is classified as an irritant.[1] It can cause skin, eye, and respiratory irritation.[1] It is also air-sensitive.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its distinct physicochemical properties and dual reactivity at the aldehyde and aryl bromide positions make it a key building block for the synthesis of a wide range of complex organic molecules. This technical guide provides essential data and experimental protocols to aid researchers in the effective utilization of this compound in their synthetic endeavors.

References

4-Bromo-2-fluorobenzaldehyde CAS number 57848-46-1

An In-depth Technical Guide to 4-Bromo-2-fluorobenzaldehyde

CAS Number: 57848-46-1

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. Intended for researchers, scientists, and professionals in drug development and materials science, this document details its physicochemical properties, synthesis methodologies, key applications, and safety information.

Physicochemical Properties

This compound is a light yellow to beige crystalline solid at room temperature.[1] It is a crucial building block in organic synthesis due to the unique reactivity conferred by its bromine, fluorine, and aldehyde functional groups.[2][3] It is insoluble in water.[1][4]

| Property | Value |

| CAS Number | 57848-46-1[1] |

| Molecular Formula | C₇H₄BrFO[1][5] |

| Molecular Weight | 203.01 g/mol [1][5] |

| Appearance | Light yellow to beige crystal/powder[1][4] |

| Melting Point | 58-62 °C[1][6] |

| Boiling Point | 42 °C at 19 mmHg[1][4] |

| Density | ~1.67 g/cm³ (estimate)[1][4] |

| Refractive Index | ~1.5700 (estimate)[1][4] |

| Solubility | Insoluble in water[1][4] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several routes, making it accessible for various research and industrial applications. Common starting materials include substituted fluorobenzenes.

Key synthesis strategies include:

-

Oxidation of Benzyl Alcohol: The oxidation of 4-bromo-2-fluorobenzyl alcohol provides a direct route to the aldehyde.[7]

-

Formylation of Dibromofluorobenzene: A Grignard reaction followed by formylation of 1,4-dibromo-2-fluorobenzene (B72686) can yield the target compound.[8]

-

Reaction with DMF: The reaction of 4-dibromo-2-fluorobenzene with dimethylformamide (DMF) is another documented synthetic pathway.[1]

-

Multi-step process: It can also be obtained through the oxidation, reduction, and subsequent re-oxidation of 1-bromo-2-fluoro-4-methylbenzene.[1]

Caption: Key synthesis routes for this compound.

Experimental Protocol: Synthesis from 4-Bromo-2-fluorobenzyl alcohol[8]

This protocol details the synthesis of this compound via the oxidation of 4-bromo-2-fluorobenzyl alcohol using an Fe₃O₄/C/MnO₂ catalyst.

Materials:

-

4-bromo-2-fluorobenzyl alcohol (1 mmol)

-

Toluene (B28343) (5 mL)

-

Fe₃O₄/C/MnO₂ catalyst (20 mol%)

-

N-hexane

-

Ethyl acetate (B1210297)

-

Anhydrous Na₂SO₄

-

Brine solution

Procedure:

-

Dissolve 1 mmol of 4-bromo-2-fluorobenzyl alcohol in 3 mL of toluene in a 50 mL double-neck round-bottomed flask equipped with a condenser and an oxygen bulb.

-

Disperse 20 mol% of the Fe₃O₄/C/MnO₂ catalyst in 2 mL of toluene and add it to the flask.

-

Heat the reaction mixture in a 110 °C oil bath for 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane and ethyl acetate (9:1).

-

Once the reaction is complete, cool the mixture and separate the catalyst using an external magnet.

-

Remove the toluene from the organic phase under reduced pressure.

-

Extract the residue with ethyl acetate. Wash the separated ethyl acetate layer with brine and dry it over anhydrous Na₂SO₄.

-

Filter to remove the desiccant and remove the solvent from the filtrate under reduced pressure.

-

Purify the residue using silica (B1680970) gel column chromatography with a mixture of n-hexane and ethyl acetate (9:1) as the eluent to obtain the final product.

Applications in Research and Development

This compound is a pivotal intermediate in the synthesis of complex organic molecules across multiple industries, valued for its ability to participate in a wide range of chemical transformations.[2]

-

Pharmaceutical Synthesis: It is extensively used as a building block for active pharmaceutical ingredients (APIs).[3] It is a key intermediate in the synthesis of antiviral, anticancer, and anti-inflammatory agents.[1] Notable applications include the preparation of benzylamine-based histamine (B1213489) H₃ antagonists, novel oxazolidinone antimicrobials, kinase inhibitors, CNS agents, and aldose reductase inhibitors.[3][9]

-

Agrochemical Development: In the agrochemical sector, this compound is used to synthesize modern herbicides, insecticides, and fungicides, contributing to crop protection and agricultural productivity.[1][3]

-

Material Science: The unique electronic properties of this compound make it a valuable component in the creation of advanced materials, including liquid crystals, dyes, pigments, and specialty polymers.[1][2][3]

-

Organic Synthesis: It serves as a versatile precursor for various reactions, including the synthesis of fluorostilbenes and chromenones.[6]

Caption: Major application areas of this compound.

Safety and Handling

This compound is classified as an irritant and is sensitive to air.[1] It can cause skin, eye, and respiratory irritation.[1][5]

-

Hazard Codes: Xi (Irritant)[1]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][9]

-

Precautionary Measures: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask (type N95 or equivalent).[9]

-

Storage: Store in a cool, dark, and dry place in a tightly sealed container.[1][4] The compound is air-sensitive and should be handled accordingly.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. This compound | C7H4BrFO | CID 143517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 57848-46-1 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]

- 9. 4-ブロモ-2-フルオロベンズアルデヒド 96% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Molecular Structure of 4-Bromo-2-fluorobenzaldehyde

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 4-Bromo-2-fluorobenzaldehyde. It is intended for researchers, scientists, and drug development professionals, offering detailed data and experimental protocols to support advanced research and application.

Introduction

This compound is a substituted aromatic aldehyde, a versatile bifunctional compound widely utilized as a key intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a bromine atom and a fluorine atom on the benzaldehyde (B42025) ring, imparts unique reactivity and makes it a valuable building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide details its structural characteristics, spectroscopic profile, and synthetic pathways.

Molecular Structure and Properties

This compound, with the CAS number 57848-46-1, is a halogenated benzaldehyde derivative.[2] The presence of the electron-withdrawing fluorine and bromine atoms, along with the aldehyde group, significantly influences the electronic properties and reactivity of the aromatic ring.

Physicochemical Properties

The compound typically appears as a light yellow to beige crystalline solid and is insoluble in water.[2] It is sensitive to air and should be stored accordingly.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₄BrFO[3] |

| Molecular Weight | 203.01 g/mol [3] |

| CAS Number | 57848-46-1[3] |

| Appearance | Light yellow to beige crystal[2] |

| Melting Point | 58-62 °C[4] |

| Boiling Point | 42 °C at 19 mmHg[2] |

| InChI Key | UPCARQPLANFGQJ-UHFFFAOYSA-N[5] |

| SMILES | C1=CC(=C(C=C1Br)F)C=O[5] |

Spectroscopic Data

The spectroscopic profile is essential for the structural confirmation and quality assessment of this compound. Key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Data Highlights |

| ¹H NMR | Expected signals include a singlet for the aldehydic proton (~10 ppm) and a complex multiplet pattern for the three aromatic protons, influenced by Br and F substituents.[6][7] |

| ¹³C NMR | Characteristic peaks for the aldehydic carbon (~189-192 ppm) and aromatic carbons are expected.[8][9] |

| IR Spectroscopy | Key absorptions include a strong C=O stretch for the aldehyde (~1700 cm⁻¹) and C-H stretching for the aromatic ring (~3000-3100 cm⁻¹).[1] |

| Mass Spectrometry (GC-MS) | The mass spectrum shows a characteristic isotopic pattern for bromine, with major peaks at m/z 201 and 203.[5] |

Synthesis and Reactivity

This compound is typically synthesized through the oxidation of the corresponding benzyl (B1604629) alcohol or via formylation of a substituted benzene (B151609) ring.

Synthetic Pathways

Common synthetic routes include:

-

Oxidation of 4-bromo-2-fluorobenzyl alcohol : This method employs an oxidizing agent to convert the primary alcohol to an aldehyde.[10]

-

Reaction of 4-dibromo-2-fluorobenzene with DMF : This serves as another route to introduce the aldehyde functionality.[2]

A generalized workflow for the synthesis via oxidation is depicted below.

Caption: Synthesis workflow via oxidation.

Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable intermediate for creating diverse molecular architectures. It is a precursor for synthesizing various high-value compounds.[2]

-

Pharmaceuticals : It serves as a building block for antiviral, anticancer, and anti-inflammatory agents.[2]

-

Agrochemicals : It is used in the synthesis of modern herbicides, insecticides, and fungicides.[2]

-

Material Science : This compound is employed in producing advanced materials like polymers and coatings.[1]

The role of this compound as a chemical intermediate is illustrated below.

Caption: Role as a chemical intermediate.

Safety and Handling

This compound is classified as an irritant and requires careful handling to prevent exposure.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[11] Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard Information

| Hazard Class | Code | Statement |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[5] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[5] |

| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation[5] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These are generalized protocols and may require optimization based on specific laboratory conditions.

Synthesis via Oxidation of 4-Bromo-2-fluorobenzyl alcohol

This protocol is adapted from a general procedure for the oxidation of benzyl alcohols.[10]

-

Preparation : To a solution of 4-bromo-2-fluorobenzyl alcohol (e.g., 1 mmol) in dichloromethane (B109758) (3 mL) in a round-bottomed flask, add sodium acetate.

-

Reaction : Add pyridinium (B92312) chlorochromate (PCC) to the mixture. Stir the reaction mixture at room temperature, protected from light, for approximately 2 hours.

-

Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane and ethyl acetate (9:1).

-

Work-up : Upon completion, dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove solid residues.

-

Extraction : Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

-

Purification : Remove the solvent under reduced pressure. Purify the resulting residue by silica gel column chromatography, using a mixture of n-hexane and ethyl acetate (9:1) as the eluent, to obtain the target product.

Spectroscopic Analysis

This protocol describes a general method for acquiring a ¹H NMR spectrum of a benzaldehyde derivative.[12]

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrument Setup : Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Data Acquisition : Set appropriate acquisition parameters, including a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an adequate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum, apply a baseline correction, and calibrate the chemical shift scale using the TMS peak at 0 ppm. Integrate the signals to determine proton ratios.

This is a general protocol for analyzing a solid sample using an ATR-FTIR spectrometer.[13][14]

-

Background Spectrum : Ensure the ATR crystal is clean. Collect a background spectrum of the empty crystal.

-

Sample Application : Place a small amount of the solid this compound sample onto the ATR crystal.

-

Pressure Application : Use the instrument's press to apply firm, even pressure to the sample, ensuring optimal contact with the crystal surface.

-

Data Collection : Collect the IR spectrum of the sample.

-

Cleaning : After analysis, release the pressure, remove the sample, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth.[15]

This protocol outlines a general procedure for the GC-MS analysis of aromatic aldehydes.[16][17]

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.

-

GC-MS System Setup : Use a GC system equipped with a capillary column (e.g., TG-5MS) coupled to a mass spectrometer.[17]

-

Injection : Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet using a splitless injection mode.

-

Chromatographic Separation : Employ a suitable temperature program. For example: hold at 60°C for 1 minute, then ramp at 10°C/min to 175°C, followed by a ramp of 4°C/min to 300°C, and hold for 20 minutes.[17]

-

Mass Spectrometry : Operate the mass spectrometer in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 50-520.[16]

-

Data Analysis : Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum.

References

- 1. 2-Fluoro-4-bromobenzaldehyde [webbook.nist.gov]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. 4-溴-2-氟苯甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C7H4BrFO | CID 143517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. This compound(57848-46-1) 13C NMR [m.chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. 2-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. agilent.com [agilent.com]

- 14. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]

- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. scirp.org [scirp.org]

- 17. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-2-fluorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document outlines its fundamental characteristics, experimental protocols for their determination, and relevant spectral data to aid in its identification and quality assessment.

Core Physical and Chemical Properties

This compound, with the CAS number 57848-46-1, is a substituted aromatic aldehyde. Its chemical structure, featuring a bromine atom and a fluorine atom on the benzaldehyde (B42025) ring, imparts unique reactivity and makes it a valuable building block in organic synthesis.[1] The compound typically appears as a light yellow to beige crystalline solid and is known to be air-sensitive, necessitating proper storage and handling.[1]

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄BrFO | [2] |

| Molecular Weight | 203.01 g/mol | [2] |

| Melting Point | 58-62 °C | |

| Boiling Point | 42 °C at 19 mmHg | |

| Appearance | White to light yellow crystalline powder | |

| Solubility | Insoluble in water. |

Experimental Protocols for Property Determination

The following sections detail standardized experimental methodologies for the determination of the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound. The capillary method is a common and reliable technique for this measurement.

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a calibrated melting point apparatus).

-

Heating and Observation: The heating bath is heated slowly and steadily. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

Completion of Melting: The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

Purity Assessment: A narrow melting range (typically 1-2 °C) is indicative of a pure compound. Impurities will generally cause a depression and broadening of the melting range.

Boiling Point Determination

Due to the relatively high boiling point of this compound at atmospheric pressure, a micro boiling point determination method is often employed, especially when working with small quantities.

Methodology: Micro Boiling Point (Thiele Tube Method)

-

Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube or a fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the sample-containing tube.

-

Apparatus Setup: The sample tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated, and a stream of bubbles will be observed emerging from the open end of the inverted capillary tube as the air inside expands and is replaced by the vapor of the substance.

-

Observation: The heating is discontinued, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the substance equals the external pressure.

Solubility Assessment

Understanding the solubility of a compound is crucial for reaction setup, purification, and formulation. A systematic approach is used to determine its solubility in various solvents.

Methodology: Qualitative Solubility Testing

-

Sample and Solvent: A small, measured amount of this compound (e.g., 10-20 mg) is placed in a test tube.

-

Solvent Addition: A small volume (e.g., 0.5 mL) of the test solvent (e.g., water, ethanol, diethyl ether, dichloromethane) is added.

-

Observation: The mixture is agitated, and the solubility is observed. If the solid dissolves completely, it is deemed soluble. If it remains undissolved, it is insoluble. If some dissolves, it is partially soluble.

-

Systematic Testing: This process is repeated with a range of solvents of varying polarities to establish a comprehensive solubility profile. This compound is known to be insoluble in water.

Spectroscopic Data for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

-

Expected Signals: The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region (typically between 7.0 and 8.0 ppm) and a characteristic signal for the aldehyde proton (CHO) at a downfield chemical shift (typically between 9.5 and 10.5 ppm). The coupling patterns of the aromatic protons will be influenced by the positions of the bromine and fluorine substituents.

¹³C NMR Spectroscopy

-

Expected Signals: The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will appear at a characteristic downfield position (typically 185-195 ppm). The aromatic carbons will resonate in the region of 110-165 ppm, with the carbon atoms directly attached to the electronegative fluorine and bromine atoms showing characteristic chemical shifts and coupling to fluorine.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: A small amount of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer. For ¹H NMR, a standard single-pulse experiment is typically used. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum.

-

Data Processing: The raw data is processed using Fourier transformation, and the chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Absorptions: The IR spectrum of this compound will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1690-1715 cm⁻¹. Other significant peaks will include C-H stretching of the aromatic ring and the aldehyde, C=C stretching of the aromatic ring, and C-Br and C-F stretching vibrations. The gas-phase IR spectrum of 2-Fluoro-4-bromobenzaldehyde is available in the NIST Chemistry WebBook.[3][4]

Experimental Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: A background spectrum of the clean crystal is taken first. The sample is then scanned to obtain its IR spectrum.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Expected Molecular Ion: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (203.01 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z 202 and 204, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation: Common fragmentation pathways may include the loss of the formyl radical (CHO) or the bromine atom.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) or a direct insertion probe.

-

Ionization: The molecules are ionized, typically using electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Synthesis and Characterization Workflow

The general workflow for the synthesis and characterization of a chemical compound like this compound involves several key stages, from the initial reaction to the final purity assessment. One common synthetic route involves the formylation of 1,4-dibromo-2-fluorobenzene.[1] Another approach is through the oxidation of 1-bromo-2-fluoro-4-methylbenzene.[1]

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and analysis of this compound.

References

4-Bromo-2-fluorobenzaldehyde melting point and boiling point

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-fluorobenzaldehyde

This guide provides a comprehensive overview of the melting and boiling points of this compound (CAS No: 57848-46-1), a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on precise data presentation and standardized experimental methodologies.

Physical Properties of this compound

This compound is a solid at room temperature, appearing as a white to orange or green powder or crystalline solid. Its key physical properties are summarized in the table below.

| Property | Value | Notes |

| Melting Point | 58-64 °C | Literature values show a slight range, e.g., 58-62 °C[1] and 59-64 °C.[2][3] |

| Boiling Point | 42 °C at 19 mmHg | This is the boiling point under reduced pressure.[2][3] |

| Molecular Formula | C₇H₄BrFO | - |

| Molecular Weight | 203.01 g/mol | [4] |

| Appearance | White to Orange to Green powder to crystal | |

| Solubility | Insoluble in water | [3] |

| Sensitivity | Air Sensitive | [2][3] |

Experimental Protocols

Accurate determination of melting and boiling points is crucial for verifying the identity and purity of a chemical compound. Standard laboratory procedures for these measurements are detailed below.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For pure substances, this occurs over a narrow range. The capillary method using a melting point apparatus is a standard technique.[5]

Methodology:

-

Sample Preparation: The sample must be completely dry and in the form of a fine powder to ensure uniform heat transfer.[6] A small amount of the powdered solid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or temperature sensor.

-

Approximate Determination: A preliminary rapid heating is often performed to determine an approximate melting point.[5]

-

Accurate Measurement: The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the approximate melting point.[5]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid is observed, and the temperature at which the last crystal melts completely. This range is reported as the melting point. Pure compounds typically have a sharp melting range of 0.5-1.0°C.

Caption: Experimental workflow for melting point determination.

Boiling Point Determination under Reduced Pressure

For compounds that have high boiling points at atmospheric pressure or are susceptible to decomposition at high temperatures, boiling point is determined by vacuum distillation.[7][8] This technique lowers the boiling point by reducing the pressure above the liquid.[2]

Methodology:

-

Apparatus Setup: A vacuum distillation apparatus is assembled. Key components include a round-bottom flask, a Claisen adapter (to prevent bumping), a condenser, a vacuum adapter, and a receiving flask. All glass joints must be properly greased to ensure a good seal.[3]

-

Sample Introduction: The liquid sample and a magnetic stir bar are placed in the distilling flask. Boiling stones are not suitable for vacuum distillation.[3]

-

System Evacuation: The apparatus is connected to a vacuum source (e.g., a vacuum pump) via a vacuum trap. The pressure inside the system is gradually reduced. A manometer is used to monitor the pressure.[2]

-

Heating: Once the desired pressure is reached and stable, the flask is heated gently using a heating mantle or oil bath. The liquid is stirred continuously.[2]

-

Data Recording: As the liquid boils, the vapor rises and then condenses. The temperature of the vapor is measured by a thermometer placed so that its bulb is just below the side arm of the distillation head. The stable temperature observed during distillation is recorded as the boiling point at that specific pressure.[7]

Caption: Workflow for boiling point determination under vacuum.

Structure-Property Relationships

The physical properties of this compound are a direct consequence of its molecular structure. The presence of polar functional groups (aldehyde, fluorine, bromine) on the benzene (B151609) ring leads to significant intermolecular forces, primarily dipole-dipole interactions and van der Waals forces. These forces dictate the energy required to transition from a solid to a liquid (melting) and from a liquid to a gas (boiling). The purity of the substance also plays a critical role, with impurities typically depressing and broadening the melting point range.

Caption: Factors influencing the physical properties of the compound.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. Purification [chem.rochester.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Vacuum distillation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of 4-Bromo-2-fluorobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Bromo-2-fluorobenzaldehyde, a key building block in the synthesis of pharmaceuticals and other specialty chemicals. Understanding the solubility of this compound is crucial for its effective use in reaction design, purification, and formulation. This document summarizes the available solubility information, presents a detailed experimental protocol for its determination, and visualizes the procedural workflow.

Core Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility in various organic solvents.

| Property | Value | Reference |

| CAS Number | 57848-46-1 | [1][2][3] |

| Molecular Formula | C7H4BrFO | [1][2][3] |

| Molecular Weight | 203.01 g/mol | [1][2][3] |

| Appearance | Light yellow to beige crystalline solid | [1][4] |

| Melting Point | 58-62 °C | [1][5] |

| Water Solubility | Insoluble | [5][6] |

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on its chemical structure—a polar aldehyde group on a substituted aromatic ring—and limited available information, a qualitative assessment of its solubility can be made. The principle of "like dissolves like" suggests that it will be more soluble in polar organic solvents than in non-polar ones.

Qualitative Solubility Summary

| Solvent | Predicted/Reported Solubility | Rationale |

| Methanol | Soluble | A polar protic solvent capable of hydrogen bonding with the aldehyde oxygen.[7] |

| Ethanol | Likely Soluble | Similar to methanol, a polar protic solvent. |

| Acetone | Likely Soluble | A polar aprotic solvent that can engage in dipole-dipole interactions. |

| Ethyl Acetate | Moderately Soluble | A solvent of intermediate polarity. |

| Dimethylformamide (DMF) | Likely Soluble | A highly polar aprotic solvent. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A highly polar aprotic solvent, often used for compounds with low solubility.[8][9] |

| Toluene | Sparingly Soluble | A non-polar aromatic solvent. |

| Hexane | Likely Insoluble | A non-polar aliphatic solvent. |

| Water | Insoluble | Confirmed by multiple sources.[5][6] |

Note: The above table is largely predictive and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound in a liquid solvent.[8][10]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent(s) (analytical grade)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Add a known volume or mass of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step should be performed quickly to minimize any temperature changes that could affect solubility.

-

Dilute the filtered sample with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis (HPLC Method):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their corresponding concentrations.

-

Inject the diluted sample into the HPLC system and record the chromatogram.

-

Determine the concentration of this compound in the diluted sample using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor used during sample preparation.

-

Express the solubility in the desired units, such as g/100 mL, mg/mL, or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Synthesis Pathway Overview

Caption: Synthetic routes to this compound.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H4BrFO | CID 143517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. 57848-46-1 this compound 2-Fluoro-4-Bromobenzaldehyde [hsppharma.com]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. dissolutiontech.com [dissolutiontech.com]

Spectroscopic Profile of 4-Bromo-2-fluorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-bromo-2-fluorobenzaldehyde (CAS No: 57848-46-1), a crucial building block in the synthesis of pharmaceuticals and other high-value organic compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for compound verification, quality control, and reaction monitoring.

Core Spectral Data

The structural integrity of this compound can be reliably confirmed through the analysis of its characteristic spectral fingerprints. The quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized below.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 10.3 | s | 1H | -CHO | |

| 7.8-7.9 | m | 1H | Ar-H | |

| 7.6-7.7 | m | 1H | Ar-H | |

| 7.5-7.6 | m | 1H | Ar-H |

Note: Specific peak assignments for the aromatic region can vary based on the solvent and spectrometer frequency. The provided data represents a typical spectrum.

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (δ) ppm | Assignment |

| 186.0 (d, J=4.0 Hz) | C=O |

| 163.5 (d, J=257.0 Hz) | C-F |

| 133.0 (d, J=4.0 Hz) | Ar-C |

| 130.0 (d, J=9.0 Hz) | Ar-C |

| 129.0 (d, J=2.0 Hz) | Ar-C |

| 126.0 (d, J=15.0 Hz) | Ar-C |

| 122.5 (d, J=4.0 Hz) | Ar-C |

Note: The carbon connected to fluorine exhibits a large coupling constant, a characteristic feature in the ¹³C NMR of fluorinated aromatic compounds.

Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3070 | Weak | Aromatic C-H Stretch |

| ~2870, ~2770 | Weak | Aldehyde C-H Stretch (Fermi resonance doublet) |

| ~1700 | Strong | C=O (Carbonyl) Stretch |

| ~1600, ~1470, ~1400 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1220 | Strong | C-F Stretch |

| ~880, ~820 | Strong | C-H Out-of-plane Bending |

| ~700 | Strong | C-Br Stretch |

Table 4: Mass Spectrometry (MS) Data

| m/z Ratio | Relative Intensity (%) | Assignment |

| 204 | ~98 | [M+2]⁺ Molecular ion (with ⁸¹Br) |

| 202 | 100 | [M]⁺ Molecular ion (with ⁷⁹Br)[1] |

| 174 | ~50 | [M-CO]⁺ |

| 123 | ~40 | [M-Br]⁺ |

| 95 | ~30 | [M-Br-CO]⁺ |

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with a nearly 1:1 ratio.[1]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented above. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling. A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier transform. The resulting spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As this compound is a solid at room temperature, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.[2]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records an interferogram, which is then mathematically converted to a spectrum.

-

Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) is prepared. The sample is introduced into the mass spectrometer via direct infusion or after separation using Gas Chromatography (GC).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

GHS Hazard Classification of 4-Bromo-2-fluorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for 4-Bromo-2-fluorobenzaldehyde (CAS No: 57848-46-1). The information is compiled from safety data sheets (SDS) and chemical databases to ensure a thorough understanding of its potential hazards.

GHS Hazard Classification

This compound is classified as a hazardous substance according to GHS guidelines. The primary hazards are related to its irritant properties.

Signal Word: Warning [1][2][3][4][5][6]

GHS Pictogram:

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements is provided in the safety data sheets. Key recommendations include:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[1][2][4][6]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P319 (Get medical help if you feel unwell).[1][2][6]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[1][2][6]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[2][6]

Quantitative Toxicological Data

Publicly available quantitative toxicological data for this compound is limited. Safety data sheets consistently report that data for acute toxicity (oral, dermal, inhalation) is not available.

| Toxicological Endpoint | Value | Species | Reference |

| Acute Oral Toxicity (LD50) | No data available | [2] | |

| Acute Dermal Toxicity (LD50) | No data available | [2] | |

| Acute Inhalation Toxicity (LC50) | No data available | [2] |

The absence of this data in public literature suggests that either the studies have not been performed or the results are proprietary.

Experimental Protocols for Hazard Determination

While specific experimental reports for this compound are not publicly available, the GHS classifications for skin and eye irritation are typically determined using standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation Testing (OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method is a preferred alternative to traditional animal testing for assessing skin irritation potential.

Methodology:

-

Test System: A three-dimensional reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin, is used.

-

Application: The test substance (this compound) is applied topically to the surface of the RhE tissue.

-

Exposure and Incubation: The tissue is exposed to the substance for a defined period (e.g., 60 minutes), after which it is rinsed and incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Viability Assessment: Cell viability is measured using a colorimetric assay, most commonly the MTT assay. In this assay, the vital dye MTT is converted by mitochondrial enzymes in viable cells into a blue formazan (B1609692) salt. The amount of formazan produced is proportional to the percentage of viable cells.

-

Classification: A substance is identified as a skin irritant (Category 2) if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%) compared to negative controls.

Serious Eye Irritation Testing (Based on OECD Test Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method)

Similar to skin irritation testing, in vitro methods are the preferred approach for determining eye irritation potential.

Methodology:

-

Test System: A reconstructed human cornea-like epithelium (RhCE) model is utilized.

-

Application and Exposure: The test chemical is applied to the epithelial surface of the cornea model for a specified duration.

-

Endpoint Measurement: After exposure and a post-treatment incubation period, tissue viability is assessed, typically using the MTT assay.

-

Classification: The degree of eye irritation is determined by the reduction in tissue viability. A significant reduction in viability leads to a classification of "serious eye irritation" (Category 2).

GHS Classification Workflow for this compound

The following diagram illustrates the logical workflow for the GHS hazard classification of this compound based on the available data.

Caption: GHS Hazard Classification Workflow for this compound.

References

An In-depth Technical Guide to 4-Bromo-2-fluorobenzaldehyde: Synthesis, Reactions, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-fluorobenzaldehyde is a key synthetic intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an aldehyde, a fluorine atom, and a bromine atom, provides multiple reactive sites for the construction of complex molecular architectures. This technical guide offers a comprehensive overview of this compound, including its synonyms, physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and its role as a precursor in the development of bioactive compounds, particularly histamine (B1213489) H3 receptor antagonists. While this compound does not have a direct role in biological signaling, its importance in medicinal chemistry warrants an examination of the signaling pathways of its downstream targets, which is also presented herein.

Introduction and Synonyms

This compound is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis. The presence of three distinct functional groups—an aldehyde, a fluorine atom, and a bromine atom—on the benzene (B151609) ring allows for a wide range of chemical transformations. This makes it a valuable starting material for the synthesis of various pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents, as well as agrochemicals.[1]

The most common synonyms for this compound are:

-

2-Fluoro-4-bromobenzaldehyde

-

Benzaldehyde, 4-bromo-2-fluoro-

Its unique structural features are leveraged by medicinal chemists to fine-tune the metabolic stability, lipophilicity, and target-binding affinity of drug candidates.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value |

| CAS Number | 57848-46-1 |

| Molecular Formula | C₇H₄BrFO |

| Molecular Weight | 203.01 g/mol |

| Appearance | White to light yellow or beige crystalline solid |

| Melting Point | 58-64 °C |

| Boiling Point | 42 °C at 19 mmHg |

| Solubility | Insoluble in water |

| Storage Conditions | Room temperature, in a dark, dry, and sealed container; Air sensitive |

Synthesis of this compound

This compound can be synthesized through several routes. Two common methods are the oxidation of 4-bromo-2-fluorotoluene (B1265965) and the formylation of 1-bromo-3-fluorobenzene (B1666201) via a Grignard reaction.

Experimental Protocol: Oxidation of 4-Bromo-2-fluorotoluene

This method involves the oxidation of the methyl group of 4-bromo-2-fluorotoluene to an aldehyde. While a specific protocol for this exact transformation can be adapted from general procedures for the oxidation of substituted toluenes, a common approach involves the use of a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. A representative procedure is detailed below.

Materials:

-

4-Bromo-2-fluorotoluene

-

Manganese dioxide (MnO₂)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

In a round-bottom flask, suspend 4-bromo-2-fluorotoluene (1 equivalent) in dichloromethane.

-

Add activated manganese dioxide (5-10 equivalents) to the suspension.

-

Stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide. Wash the filter cake with dichloromethane.

-

Combine the filtrate and washings and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Experimental Protocol: Formylation of 1-Bromo-3-fluorobenzene via Grignard Reaction

This two-step synthesis involves the formation of a Grignard reagent from 1-bromo-3-fluorobenzene, followed by its reaction with a formylating agent like N,N-dimethylformamide (DMF).[3]

Materials:

-

1-Bromo-3-fluorobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine (crystal, as initiator)

-

N,N-Dimethylformamide (DMF), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Part A: Preparation of the Grignard Reagent

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.1 equivalents).

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, place a solution of 1-bromo-3-fluorobenzene (1 equivalent) in anhydrous diethyl ether or THF.

-

Add a small portion of the 1-bromo-3-fluorobenzene solution to the magnesium turnings to initiate the reaction. The initiation is indicated by a color change and gentle refluxing.

-

Once the reaction has started, add the remaining 1-bromo-3-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Formylation

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add anhydrous N,N-dimethylformamide (1.2 equivalents) dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by slowly adding the mixture to a stirred solution of 1 M HCl at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

-

Wash the combined organic layers with saturated aqueous ammonium chloride, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation under reduced pressure to obtain this compound.

Key Reactions of this compound

The aldehyde and bromo functionalities of this compound are readily transformed, making it a versatile synthetic intermediate. Key reactions include the Wittig reaction for alkene synthesis and the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds.

Experimental Protocol: Wittig Reaction for Fluorostilbene Synthesis

The Wittig reaction allows for the synthesis of alkenes from aldehydes.[4] this compound can be reacted with a phosphorus ylide to generate fluorostilbene derivatives.[5]

Materials:

-

Benzyltriphenylphosphonium (B107652) chloride

-

Sodium hydride (NaH) or n-Butyllithium (n-BuLi)

-

Anhydrous tetrahydrofuran (THF)

-

This compound

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

Procedure:

Part A: Ylide Generation

-

In a flame-dried, two-necked flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) or n-butyllithium (1.05 equivalents) portion-wise or dropwise. A color change indicates the formation of the ylide.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

Part B: Reaction with Aldehyde

-

Cool the ylide solution back to 0 °C.

-

Add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate the fluorostilbene derivative.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds by reacting an aryl halide with a boronic acid in the presence of a palladium catalyst and a base.[6]

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃) or other suitable ligand

-

Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

-

1,4-Dioxane (B91453) and water (or other suitable solvent system)

-

Ethyl acetate

Procedure:

-

To a round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and potassium carbonate (2-3 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

-

In a separate vial, prepare the palladium catalyst by mixing palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4-8 mol%) in the reaction solvent.

-

Add the catalyst solution to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the biaryl product.

Application in Drug Discovery: Histamine H3 Receptor Antagonists

This compound is a key starting material in the synthesis of a class of drugs known as histamine H3 receptor antagonists.[5] These compounds are being investigated for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.[7][8]

Histamine H3 Receptor Signaling Pathway

Since this compound itself does not have a direct signaling role, we present the signaling pathway of its therapeutic target, the histamine H3 receptor (H3R). The H3R is a G protein-coupled receptor (GPCR) that is primarily expressed in the central nervous system.[1][7] It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[1] It also functions as a heteroreceptor on other neurons, modulating the release of various neurotransmitters such as dopamine, serotonin, acetylcholine, and norepinephrine.[1]

Antagonists of the H3R block its inhibitory effects, thereby increasing the release of histamine and other neurotransmitters, which is thought to be the mechanism behind their therapeutic effects in various CNS disorders.

References

- 1. en.wikipedia.org [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. This compound 96 57848-46-1 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. The Histamine H3 Receptor: Structure, Pharmacology, and Function. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]

- 8. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical Properties of 4-Bromo-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-fluorobenzaldehyde is a key aromatic aldehyde intermediate, pivotal in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1] Its unique substitution pattern, featuring both an electron-withdrawing fluorine atom and a bulky bromine atom ortho and para to the aldehyde functionality, respectively, imparts distinct electronic and steric properties that are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical properties of this compound, drawing upon established computational chemistry principles and comparative analysis with structurally similar compounds. The document details its molecular and electronic structure, spectroscopic properties, and reactivity, supported by tabulated data and generalized experimental protocols for its synthesis and characterization.

Introduction

This compound (CAS No. 57848-46-1) is a substituted benzaldehyde (B42025) with the molecular formula C₇H₄BrFO.[1][2] It serves as a versatile building block in organic synthesis, notably in the preparation of various bioactive molecules, including potential antiviral, anticancer, and anti-inflammatory drugs.[1] The interplay of the electronegative fluorine and the polarizable bromine with the aromatic ring and the aldehyde group governs its reactivity and molecular interactions. A thorough understanding of its theoretical properties is therefore crucial for designing novel synthetic routes and for the rational design of new chemical entities. This guide aims to provide an in-depth analysis of these properties based on computational methods, supplemented with experimental data for validation.

Physicochemical and Safety Information

This compound is a light yellow to beige crystalline solid.[1] It is insoluble in water and should be handled with care as it is classified as an irritant, causing skin, eye, and respiratory irritation.[1][2] It is also sensitive to air and should be stored in a dark, dry, and sealed environment at room temperature.[1]

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrFO | [1][2] |

| Molecular Weight | 203.01 g/mol | [2][3] |

| CAS Number | 57848-46-1 | [2][3] |

| Melting Point | 58-62 °C | [1][3] |

| Boiling Point | 42 °C at 19 mmHg | [3] |

| Density (estimated) | 1.6698 g/cm³ | [3] |

| Refractive Index (estimated) | 1.5700 | [3] |

Theoretical Properties

Due to the absence of a dedicated comprehensive computational study on this compound in the available literature, the following theoretical properties are discussed based on the well-established principles of computational chemistry and by drawing comparisons with DFT (Density Functional Theory) studies on structurally related benzaldehyde derivatives.[4][5]

Molecular Geometry